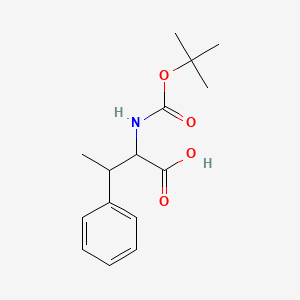

Boc-beta-methyl-DL-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSLNPBJZAPTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630424-76-9 | |

| Record name | 2-[(tert-butoxycarbonyl)amino]-3-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc β Methyl Dl Phenylalanine and Its Stereoisomers

General Synthetic Strategies and Reaction Pathways

General synthetic routes to Boc-β-methyl-DL-phenylalanine often involve the construction of the β-amino acid skeleton followed by protection and coupling steps. These strategies can be adapted to produce racemic mixtures or be guided toward specific stereoisomers.

Solution-phase peptide synthesis (SolPPS) provides a versatile platform for the preparation of Boc-β-methyl-DL-phenylalanine derivatives. mdpi.comsci-hub.semdpi.com This approach involves carrying out reactions in a homogenous solvent system, which allows for straightforward purification of intermediates after each step. mdpi.com A common strategy begins with the homologation of a standard α-amino acid, such as phenylalanine, to its β-amino acid counterpart. rsc.orgnih.gov The Arndt-Eistert reaction, followed by a Wolff rearrangement, is a classic method used for this one-carbon chain extension, which can proceed with retention of stereochemistry. nih.gov

Once the β-amino acid is formed, the synthesis proceeds through iterative cycles of N-terminal Boc group deprotection and coupling with the next amino acid or peptide fragment. peptide.com Modern advancements in SolPPS aim to improve efficiency and sustainability. For instance, the use of titanium tetrachloride (TiCl₄) as a coupling agent in pyridine (B92270) has been shown to be effective for a range of N-protected amino acids, including Boc-derivatives. mdpi.com Another efficient method employs the biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®), which facilitates rapid peptide bond formation with minimal side reactions and water-soluble byproducts. mdpi.com These techniques underscore the adaptability of solution-phase synthesis for incorporating modified residues like β-methyl-phenylalanine into peptide chains.

The strategic use of protecting groups is fundamental to peptide synthesis, preventing unwanted side reactions at reactive functional groups. peptide.comresearchgate.net The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group. iris-biotech.de

Boc Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base. nih.gov This reaction, an N-acylation, results in the formation of the N-Boc-protected amino acid. The choice of solvent and base can be optimized to ensure high yields.

Boc Deprotection: The removal of the Boc group is a critical step that must be performed without compromising other protecting groups or the integrity of the peptide chain. peptide.com This is typically achieved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (B109758) (DCM). rsc.orgub.edu The mechanism involves the formation of a stable tert-butyl cation. peptide.com The orthogonality of the Boc/Bzl (benzyl) protection scheme is a cornerstone of many synthetic strategies; the Boc group can be removed with moderate acid, while benzyl-based side-chain protecting groups require much stronger acids like hydrogen fluoride (B91410) (HF) for cleavage. peptide.comiris-biotech.de This selective removal allows for the stepwise elongation of the peptide chain. ub.edu

Coupling agents are essential reagents that activate the carboxylic acid group of an N-protected amino acid, facilitating the formation of an amide (peptide) bond with the free amino group of another residue. uniurb.it The choice of coupling agent is critical for ensuring high reaction yields and minimizing side reactions, particularly racemization. acs.org

Dicyclohexylcarbodiimide (DCC): DCC is a classic and cost-effective carbodiimide-based coupling reagent. It activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with an amine to form the desired amide bond, generating dicyclohexylurea (DCU) as a byproduct. While effective, the low solubility of DCU in many organic solvents can complicate product purification. To suppress racemization and improve efficiency, DCC is often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). uniurb.itacs.org

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a modern aminium/uronium salt-based coupling reagent known for its high efficiency and rapid reaction times. peptide.compeptide.com It is particularly effective for sterically hindered couplings and for minimizing racemization. peptide.com HATU's structure is based on the HOBt analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.org The use of excess uronium reagents like HATU should be avoided as it can lead to the formation of a guanidinium (B1211019) byproduct by reacting with the free amine, which terminates chain elongation. uniurb.it

Comparison of Common Coupling Agents

| Coupling Agent | Full Name | Type | Key Characteristics | Common Additive |

|---|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Cost-effective, DCU byproduct can be difficult to remove. | HOBt |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Fast reaction rates, low racemization, effective for difficult couplings. peptide.com | HOAt (inherent) |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Efficient and fast, similar to HATU but considered slightly less reactive. peptide.com | HOBt (inherent) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble byproduct, useful in aqueous and organic media. nih.gov | HOBt |

Stereoselective Synthesis Approaches

Creating specific stereoisomers of β-methyl-phenylalanine requires advanced synthetic methods that can control the formation of the two adjacent chiral centers (at the α and β carbons).

Catalytic asymmetric synthesis employs chiral catalysts to stereoselectively create one or more chiral centers. An efficient and stereodivergent synthesis for the syn and anti diastereomers of N-Boc-β-methylphenylalanine has been developed. nih.govacs.org This method starts from an enantiomerically pure epoxy alcohol, (2S,3S)-2,3-epoxy-3-phenyl-1-propanol. nih.govacs.org

The key steps in this pathway are:

Oxidation: The primary alcohol is oxidized to a carboxylic acid.

Ring Opening: The resulting epoxy acid undergoes a regioselective ring opening with a methyl nucleophile (e.g., Me₂CuCNLi₂), establishing the β-methyl group. This step yields a hydroxy ester intermediate.

Stereodivergent Conversion: This intermediate can be converted into either the (2S,3R) or the (2R,3R) diastereomer of N-Boc-β-methylphenylalanine. Accessing the (2S,3R)-syn isomer involves activating the secondary hydroxyl group (e.g., as a mesylate), followed by nucleophilic displacement with azide (B81097) (inverting the stereocenter), and subsequent reduction and protection. To obtain the (2R,3R)-anti isomer, the stereochemistry of the hydroxyl group is first inverted using a Mitsunobu reaction before proceeding through the same activation, displacement, and protection sequence. nih.govacs.org This strategy allows for the preparation of distinct stereoisomers with very high enantiomeric excess (≥99%). acs.org

Another powerful technique in this category is asymmetric hydrogenation. This approach often involves the hydrogenation of an N-acetyl dehydroamino-acid precursor in the presence of a chiral rhodium catalyst, such as one containing the (R,R)-Ethyl-DuPhos ligand, to set the stereochemistry with high enantiomeric excess. acs.org

Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with exceptional specificity and selectivity, often under mild conditions. diva-portal.org Transaminases (TAs), also known as aminotransferases (ATAs), are particularly valuable for synthesizing chiral amino acids. researchgate.netmdpi.com These enzymes are dependent on the cofactor pyridoxal-5'-phosphate (PLP). nih.govmdpi.com

Transaminase-based Dynamic Kinetic Resolution (DKR): A highly effective biocatalytic DKR has been developed for producing β-branched aromatic amino acids. nih.gov This process can simultaneously establish two contiguous stereocenters with excellent diastereo- and enantioselectivity. nih.gov In this approach, a prochiral substrate like β-methylphenylpyruvic acid is converted into β-methylphenylalanine. The key is the use of a robust thermophilic aromatic amino acid aminotransferase (ArAT) that can withstand the non-physiological conditions required for the in-situ racemization of the substrate, allowing for a theoretical yield of 100% of a single stereoisomer. nih.gov

Engineered Phenylalanine Ammonia (B1221849) Lyases (PAL): Another innovative biocatalytic route involves the use of engineered phenylalanine ammonia lyases (PALs). nih.gov While wild-type PALs typically catalyze the elimination of ammonia from phenylalanine, directed evolution has produced PAL variants capable of the reverse reaction: the direct asymmetric amination of substituted cinnamic acids. Specifically, engineered PALs have been successfully used for the synthesis of β-branched phenylalanine analogs from substrates like β-methyl cinnamic acid, achieving high diastereomeric ratios (>20:1) and enantiomeric excess (>99.5%). nih.gov

Overview of Stereoselective Synthesis Methods

| Method | Key Principle | Starting Material Example | Product Stereoisomers | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Synthesis (Stereodivergent) | Chemical catalysis with chiral precursors and reagents to control stereochemistry. | (2S,3S)-2,3-epoxy-3-phenyl-1-propanol | (2S,3R)-syn and (2R,3R)-anti | nih.govacs.org |

| Biocatalytic Dynamic Kinetic Resolution (DKR) | Enzyme (Transaminase) converts one enantiomer of a racemizing substrate. | β-methylphenylpyruvic acid | L-amino acid product | nih.gov |

| Biocatalytic Asymmetric Synthesis (PAL) | Engineered enzyme (PAL) adds ammonia to a prochiral alkene. | β-methyl cinnamic acid | (2S,3S) or (2S,3R) analogs | nih.gov |

Chiral Building Block Strategies

The use of chiral building blocks provides a powerful and often highly stereoselective route to specific stereoisomers of Boc-β-methyl-phenylalanine. This approach leverages the pre-existing chirality of readily available starting materials to control the stereochemistry of the final product.

A common strategy involves starting with a chiral amino acid. For instance, L-threonine methyl ester can serve as a precursor. Through a series of transformations, it can be converted into β,β-disubstituted didehydroamino acids. Subsequent asymmetric hydrogenation of these intermediates using chiral rhodium catalysts, such as those containing DuPhos ligands, allows for the stereoselective formation of two of the four possible diastereomers of β-methyl-phenylalanine analogues. acs.org Further manipulation, including hydrolysis, can then yield the desired Boc-protected amino acids. acs.org

Another approach utilizes Garner's aldehyde and its enantiomer, which are valuable building blocks for the asymmetric synthesis of α-amino acids. core.ac.uk By reacting these aldehydes with appropriate reagents, it is possible to introduce the necessary carbon framework and control the stereochemistry at the α- and β-positions. For example, the addition of a phenylmagnesium bromide to an α-methyl derivative of Garner's aldehyde can proceed with high diastereoselectivity, dictated by the Felkin-Ahn model. core.ac.uk Subsequent functional group manipulations and protecting group strategies can then lead to the desired stereoisomer of β-methyl-phenylalanine.

The versatility of chiral building block strategies lies in the ability to access different stereoisomers by selecting the appropriate starting material and reaction conditions. This approach is fundamental in creating libraries of stereochemically diverse compounds for applications in drug discovery and materials science. nih.govresearchgate.net

Homologation Procedures (e.g., Arndt-Eistert Method, Wolff Rearrangement)

Homologation procedures, which involve the extension of a carbon chain by a single carbon atom, are a classic and effective method for synthesizing β-amino acids from their α-amino acid precursors. The Arndt-Eistert reaction is a prime example of this strategy. organic-chemistry.orgwikipedia.org

The Arndt-Eistert synthesis typically begins with the conversion of an N-protected α-amino acid, such as Boc-phenylalanine, into its corresponding acid chloride. wikipedia.org This activated species then reacts with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.orgnrochemistry.com The crucial step in the sequence is the Wolff rearrangement of this diazoketone, which is often catalyzed by a metal such as silver(I). organic-chemistry.orgpku.edu.cn The rearrangement generates a ketene, which can then be trapped by a nucleophile. organic-chemistry.orgnrochemistry.com When water is used as the nucleophile, the corresponding homologous carboxylic acid, in this case, Boc-β-methyl-phenylalanine, is formed. organic-chemistry.org If an alcohol is used, the corresponding ester is obtained. researchgate.net

A key advantage of the Arndt-Eistert reaction is that the Wolff rearrangement generally proceeds with retention of stereochemistry at the α-carbon. nrochemistry.com This allows for the synthesis of optically pure β-amino acids from enantiomerically pure α-amino acids.

Table 1: Key Steps in the Arndt-Eistert Homologation

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | N-protected α-amino acid, Thionyl chloride (or similar) | Acid chloride | Activation of the carboxylic acid |

| 2 | Acid chloride, Diazomethane | α-Diazoketone | Formation of the diazoketone |

| 3 | α-Diazoketone, Metal catalyst (e.g., Ag2O) | Ketene | Wolff Rearrangement |

| 4 | Ketene, Nucleophile (e.g., H2O, ROH) | Homologated carboxylic acid or ester | Nucleophilic trapping of the ketene |

It is important to note that diazomethane is a toxic and explosive reagent, and safer alternatives like trimethylsilyldiazomethane (B103560) are often employed. nrochemistry.com Variations of the Arndt-Eistert reaction have been developed to improve safety and efficiency, such as the Newman-Beal modification which includes triethylamine (B128534) to scavenge the HCl byproduct. wikipedia.org

Strategies for Stereodivergent Synthesis

Stereodivergent synthesis provides a powerful means to access all possible stereoisomers of a molecule from a common starting material. core.ac.uk This is particularly valuable for β-methyl-phenylalanine, which has two stereocenters and therefore four possible stereoisomers.

One effective stereodivergent approach begins with the synthesis of Z and E isomers of a 2-phenyl-4-(α-phenylethylidene)-5(4H)-oxazolone. researchgate.net These oxazolones can be readily prepared from acetophenone (B1666503) and hippuric acid. Through a three-step sequence, these geometric isomers can be converted into the threo and erythro diastereomers of β-methylphenylalanine, respectively. researchgate.net The racemic mixtures of these diastereomers can then be separated into their individual enantiomers using chiral HPLC. researchgate.net

Another strategy involves the asymmetric hydrogenation of didehydroamino acid precursors. acs.org By using either the (R,R)- or (S,S)-enantiomer of a chiral catalyst, such as a Rh-DuPhos complex, it is possible to selectively generate two of the four possible diastereomers. acs.org The remaining two diastereomers can then be accessed through a stereoinversion process, often employing a stereoselective amino acid oxidase in conjunction with a non-selective reducing agent. acs.org

These stereodivergent routes are highly efficient for creating a complete set of stereoisomers, which is crucial for structure-activity relationship (SAR) studies in drug discovery. core.ac.uk

Electrophilic and Nucleophilic Fluorination Chemistry in Analog Synthesis

The introduction of fluorine into amino acids can significantly alter their biological properties, making fluorinated analogs of β-methyl-phenylalanine attractive targets for medicinal chemistry. beilstein-journals.org Both electrophilic and nucleophilic fluorination strategies are employed for this purpose. alfa-chemistry.com

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used. wikipedia.orgnih.gov For example, an enolate derived from a protected β-amino ester can be reacted with an electrophilic fluorinating agent to introduce a fluorine atom at the α- or β-position. nih.gov The stereoselectivity of the fluorination can often be controlled by the choice of substrate and reaction conditions.

Nucleophilic fluorination utilizes a nucleophilic fluoride source, such as potassium fluoride or cesium fluoride, to displace a leaving group. alfa-chemistry.com For instance, an alcohol functionality can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by fluoride in an SN2 reaction. Deoxyfluorination reagents like DAST can also be used to directly convert alcohols to fluorides. nih.gov

The synthesis of fluorinated analogs often involves the development of specific strategies to control the position and stereochemistry of the fluorine atom. For example, palladium-catalyzed direct electrophilic fluorination of β-methylene C(sp3)–H bonds has been used to synthesize anti-β-fluoro-α-amino acids. beilstein-journals.org

Racemic Synthesis and Chiral Resolution Methods

While stereoselective syntheses are often preferred, racemic synthesis followed by chiral resolution remains a practical and widely used approach for obtaining enantiomerically pure β-methyl-phenylalanine. This is particularly true for large-scale production.

HPLC-Based Chiral Resolution of Racemic Precursors

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. csic.es Racemic precursors of Boc-β-methyl-phenylalanine can be efficiently resolved on a preparative scale using this method.

Cellulose- and amylose-derived CSPs are commonly used for the resolution of amino acid derivatives. researchgate.netcsic.es For example, the racemic mixture of methyl threo (or erythro)-2-benzamido-3-phenylbutanoate can be resolved by HPLC to provide the four enantiomerically pure isomers of β-methylphenylalanine. researchgate.net The choice of the mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving good separation. researchgate.net This method allows for the isolation of multigram quantities of enantiomerically pure compounds. researchgate.net The Boc protecting group is often advantageous for HPLC resolution as it can improve solubility and obviate the need for further protection/deprotection steps. csic.es

Diastereomeric Derivatization for Chiral Resolution

An alternative to chiral HPLC is the resolution of racemates via the formation of diastereomers. researchgate.net This indirect method involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated by standard chromatographic techniques on an achiral stationary phase. researchgate.net

For amino acids, the amino group is a common site for derivatization. scispace.com Chiral reagents such as N-protected amino acids (e.g., N-(Boc)-L-proline) can be used as CDAs. nih.gov The resulting diastereomeric amides can then be separated. After separation, the chiral auxiliary is cleaved to yield the enantiomerically pure amino acid.

It is important that the derivatization reaction is fast and non-stereoselective to avoid kinetic resolution, which could lead to inaccurate results. scispace.com While direct chiral HPLC methods have become more prevalent, diastereomeric derivatization remains a valuable tool, especially when a suitable chiral stationary phase is not available. researchgate.net

Chemical Transformations and Derivatization Strategies

Functional Group Reactivity and Substitution Reactionsresearchgate.net

The principal functional groups of Boc-beta-methyl-DL-phenylalanine exhibit distinct reactivities that can be exploited for targeted modifications. The carboxylic acid is readily activated for coupling reactions, while the Boc-protected amine can be deprotected to reveal a nucleophilic primary amine for further functionalization.

The carboxylic acid moiety is a primary site for derivatization, most commonly through the formation of amide bonds. This transformation is fundamental in peptide synthesis, where the amino acid is coupled with the N-terminus of another amino acid or peptide chain. nih.gov To achieve this, the carboxylic acid must first be activated to form a more reactive intermediate, as the hydroxyl group is a poor leaving group. youtube.com

Several coupling reagents are employed to facilitate this amide bond formation, minimizing side reactions and preventing racemization at the alpha-carbon. nih.gov Propane phosphonic acid anhydride (B1165640) (T3P) has been shown to be a highly efficient coupling agent for forming anilide structures with Boc-protected phenylalanine derivatives, preserving the stereochemical integrity of the chiral center. nih.govnih.gov Other reagents, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also utilized for this purpose. researchgate.netnih.gov The choice of coupling agent and reaction conditions, such as temperature and solvent, is critical for achieving high yields and maintaining stereochemical purity. nih.gov For instance, using a mixture of ethyl acetate (B1210297) and pyridine (B92270) at 0 °C with T3P has been shown to yield minimal racemization. researchgate.netnih.gov

Table 1: Common Coupling Reagents for Carboxylic Acid Derivatization

| Coupling Reagent | Abbreviation | Key Features | Reference |

|---|---|---|---|

| Propane phosphonic acid anhydride | T3P | Highly efficient for anilide synthesis; low racemization. | nih.govnih.gov |

| 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Used for forming the second amide bond in a multi-step synthesis. | nih.gov |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) | PyBOP | Commonly used in peptide coupling reactions. | researchgate.net |

| O-(7-Azabenzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexa-fluorophosphate | HATU | Effective coupling reagent, often used with HOAt. | mdpi.com |

The primary amine of the phenylalanine core is protected by the tert-butyloxycarbonyl (Boc) group. This group is stable under a wide range of conditions, including basic and nucleophilic environments, but is specifically designed to be labile under acidic conditions. thermofisher.comorganic-chemistry.org This characteristic is central to its role in peptide synthesis.

The most common functionalization of the amine is its deprotection to yield the free primary amine. This is typically achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.govthermofisher.commdpi.com Alternatively, hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol (B129727) can also be used effectively. researchgate.netyoutube.com The mechanism involves the protonation of the Boc group, followed by its fragmentation into carbon dioxide and the stable tert-butyl cation. youtube.com This unmasking of the amine allows for subsequent reactions, such as coupling with another activated carboxylic acid to elongate a peptide chain. nih.gov

Beyond deprotection, the nitrogen atom can be further functionalized while the Boc group is still attached. For example, N-methylation can be achieved by treating the Boc-protected amino acid with a strong base, like potassium tert-butoxide (KOtBu) or sodium hydride, followed by an alkylating agent such as methyl iodide. google.commonash.edu This creates an N-methylated amino acid derivative, a modification used in medicinal chemistry to enhance peptide stability and modulate biological activity. monash.edu

Table 2: Selected Methods for Boc Group Deprotection

| Reagent(s) | Conditions | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room temperature | Standard, highly effective method in Boc-based synthesis. | nih.govthermofisher.com |

| Hydrogen Chloride (HCl) in Dioxane or Methanol | Room temperature | Provides superior selectivity in the presence of tert-butyl esters. | researchgate.net |

| Oxalyl Chloride in Methanol | Room temperature | A mild method, tolerant of other functional groups. | nih.gov |

| Bismuth(III) Trichloride (BiCl3) | 55°C in acetonitrile/water | Chemoselective; does not affect acid-labile groups like Pmc or tert-butyl esters. | researchgate.net |

The phenyl ring of the side chain offers a platform for a variety of modifications to create non-natural phenylalanine derivatives with altered steric and electronic properties. These modifications can influence molecular conformation and interaction with biological targets. rsc.org

Halogenation of the aromatic ring is a common strategy. Halogenated phenylalanine derivatives can be synthesized and then used as precursors for further diversification via metal-catalyzed cross-coupling reactions. rsc.org For instance, an N-Boc-4-iodo-L-phenylalanine derivative can undergo a Suzuki-Miyaura cross-coupling reaction with boronic acids to introduce complex aryl or vinyl groups onto the side chain. rsc.org

Methylation at various positions on the phenyl ring (ortho, meta, para) can be used to probe hydrophobic cores in proteins and peptides. rsc.orgnih.gov These methylated derivatives are typically prepared from corresponding methylated precursors before the amino acid framework is fully constructed. The introduction of methyl groups breaks the rotational symmetry of the phenyl ring, providing valuable structural insights in spectroscopic studies. rsc.orgnih.gov

Furthermore, direct C-H functionalization techniques have emerged as powerful tools for modifying the side chain. For example, iridium-catalyzed C-H borylation of N-Boc phenylalanine methyl esters can selectively introduce a boryl group at the meta-position of the phenyl ring. acs.org This borylated intermediate can then be subjected to various cross-coupling reactions to install a wide range of substituents. acs.org

Orthogonal Protecting Group Strategies for Chemoselective Reactionsorganic-chemistry.org

In the synthesis of complex molecules like branched or cyclic peptides, it is often necessary to perform reactions on one functional group while others remain protected. This requires an orthogonal protecting group strategy, where different protecting groups can be removed selectively under distinct chemical conditions. thermofisher.comnih.gov

The Boc group is a cornerstone of one of the major orthogonal strategies in peptide synthesis. thermofisher.com It is acid-labile, which makes it orthogonal to base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc) and nucleophile-labile groups. thermofisher.comcreative-peptides.com For example, in a peptide containing both a Boc-protected lysine (B10760008) side chain and an Fmoc-protected N-terminus, the Fmoc group can be removed with a mild base (like piperidine) to allow for peptide chain elongation, without affecting the Boc group. creative-peptides.com Subsequently, the Boc group can be removed with acid. thermofisher.com

This orthogonality extends to other protecting groups as well. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, which protects amine side chains, is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, but can be selectively cleaved using hydrazine. sigmaaldrich.com This three-dimensional orthogonality (acid-labile Boc, base-labile Fmoc, hydrazine-labile Dde) allows for the site-specific modification of complex peptides, such as the synthesis of branched peptides. sigmaaldrich.com Similarly, safety-catch protecting groups like Msz (4-(methylsulfinyl)benzyloxycarbonyl) have been developed that are stable to both acid and base but become acid-labile after a specific chemical activation step (reduction of the sulfoxide), adding another layer of control compatible with Boc chemistry. nih.govrsc.org

Table 3: Protecting Groups Orthogonal to Boc

| Protecting Group | Abbreviation | Protected Group | Cleavage Condition | Reference |

|---|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine (N-terminus) | Base (e.g., Piperidine) | thermofisher.comcreative-peptides.com |

| Benzyl | Bzl | Hydroxyl, Carboxyl | Strong Acid (HF) / Hydrogenolysis | thermofisher.compeptide.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Amine (Side Chain) | Hydrazine | sigmaaldrich.com |

| Carboxybenzyl | Cbz or Z | Amine | Hydrogenolysis / HBr in Acetic Acid | acs.org |

| Phenylacetamidomethyl | Phacm | Thiol (Cysteine) | Penicillin amidohydrolase (enzymatic) | psu.edu |

Applications in Advanced Organic Synthesis and Materials Science

As Chiral Building Blocks in Asymmetric Synthesis

Boc-beta-methyl-DL-phenylalanine serves as a crucial starting material in asymmetric synthesis, where the creation of stereochemically defined molecules is paramount. The "DL" designation indicates that the compound is a racemic mixture, containing both D and L enantiomers. A significant challenge and area of research, therefore, involves the efficient separation of these enantiomers or the stereoselective synthesis of a specific isomer.

An efficient, stereodivergent, and enantioselective synthesis has been developed for both the syn and anti diastereomers of N-Boc-β-methylphenylalanine. acs.orgnih.gov This method starts from an enantiomerically pure epoxy alcohol and proceeds through a multi-step sequence to yield the desired diastereomers with an enantiomeric excess of 99% or greater. acs.orgnih.gov Such highly pure chiral building blocks are invaluable for the synthesis of pharmaceuticals and other biologically active compounds where specific stereochemistry is essential for function. psu.edu The ability to generate either diastereomer from a common precursor highlights the flexibility and utility of this synthetic route. acs.orgnih.gov

The asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine has also been accomplished through the alkylation of a sultam Boc-sarcosinate, demonstrating another pathway to obtaining optically pure derivatives for specialized applications, such as photoreactive peptide antagonists. nih.gov

As Precursors for Complex Organic Molecules

The structural framework of this compound makes it an ideal precursor for the synthesis of various complex organic molecules, including pharmaceutically relevant scaffolds like β-lactams, β-amino-α-hydroxy acids, and proline analogues.

β-Lactams are a class of four-membered cyclic amides that form the core structure of many important antibiotics. The synthesis of β-lactam derivatives from amino acids is a well-established strategy. While there are numerous methods for forming the β-lactam ring, the use of β-amino acids like β-phenylalanine derivatives is a key approach. nih.govnih.gov Research has shown the successful cyclization of serylphenylalanine dipeptides to yield β-lactam products, demonstrating the utility of phenylalanine derivatives in constructing these strained ring systems. mdpi.com The stereochemistry of the starting amino acid can influence the stereochemical outcome of the final β-lactam product, making chiral precursors like the resolved enantiomers of Boc-beta-methyl-phenylalanine particularly useful. csic.es

Table 1: Synthesis of β-Lactam Pseudopeptides

| Starting Dipeptide | Cyclization Yield |

|---|---|

| Serylphenylalanine 1d | 99% |

| Serylphenylalanine 1e | 90% |

Data sourced from a study on the preparation of β-lactam pseudopeptides. mdpi.com

β-Amino-α-hydroxy acids are important structural motifs found in a variety of natural products and pharmacologically active compounds. Boc-protected α-amino aldehydes, which can be derived from the corresponding amino acids, serve as key intermediates in the synthesis of these synthons. orgsyn.org For instance, N-Boc-N-hydroxymethyl-L-phenylalaninal can be converted into a trans-oxazolidine methyl ester, which is a chiral synthon for syn-β-amino-α-hydroxy acids. orgsyn.orgorgsyn.org This transformation is achieved with high diastereoselectivity. orgsyn.org A divergent synthesis approach allows for the creation of both α-hydroxy and α-keto-β-amino acid analogues from a common precursor derived from the enantioselective addition of glyoxylate (B1226380) cyanohydrin to N-Boc-imines. scispace.com

Table 2: Diastereoselective Synthesis of Chiral Synthons

| Starting Aldehyde | Product | Yield | Diastereoselectivity |

|---|---|---|---|

| N-Boc-N-hydroxymethyl α-amino aldehydes | trans-oxazolidine methyl esters | 65-79% | >20:1 |

Data from the synthesis of chiral synthons for β-amino-α-hydroxy acids. orgsyn.org

Substituted proline analogues are of great interest as they can be incorporated into peptides to create specific conformations and biological activities. researchgate.netmdpi.comnih.gov The synthesis of these analogues can be achieved through intramolecular cyclization of precursors derived from amino acids. While direct literature on the use of this compound for this purpose is specific, the general strategies involve creating a suitable linear precursor that can undergo ring closure to form the pyrrolidine (B122466) ring of proline. researchgate.netmdpi.com For example, the synthesis of α-benzylproline has been achieved via a ring-closing metathesis reaction of a diene prepared from a methionine derivative. nih.gov Similar strategies could theoretically be applied to derivatives of Boc-beta-methyl-phenylalanine to generate novel substituted proline analogues.

Role in Catalysis

The incorporation of modified amino acids into peptides can lead to the development of novel catalysts with unique properties.

Peptides containing unnatural amino acids can act as catalysts for a variety of chemical transformations, including oxidations. nih.gov The specific sequence and conformation of the peptide create a chiral microenvironment that can induce enantioselectivity in the catalyzed reaction. acs.org While research on peptides explicitly containing Boc-beta-methyl-phenylalanine as oxidation catalysts is an emerging area, the principles of peptide-based catalysis are well-established. For example, peptides have been designed to catalyze the epoxidation of alkenes and other oxidation reactions. nih.gov The incorporation of a structurally constrained amino acid like a beta-methyl-phenylalanine derivative could influence the secondary structure of the peptide, potentially leading to enhanced catalytic activity or selectivity. nih.govmdpi.com

Development of Functionalized Polymers and Biomaterials

The incorporation of amino acids and their derivatives into polymer structures is a burgeoning area of research, aiming to create advanced materials with tailored functionalities for biomedical and materials science applications. The use of N-tert-butoxycarbonyl (Boc) protected amino acids is a common strategy in the synthesis of these polymers, as the Boc group provides a robust protecting group for the amine functionality that can be readily removed under acidic conditions to yield a primary amine. This amine can then serve as a reactive site for further functionalization or impart pH-responsive properties to the polymer.

While research on phenylalanine derivatives in polymer science is extensive, the specific use of This compound in the development of functionalized polymers and biomaterials is a more specialized field. The introduction of a methyl group on the beta-carbon of the phenylalanine side chain can influence the polymer's properties, such as its hydrophobicity, conformational flexibility, and enzymatic stability.

Research in this area often involves the synthesis of monomers derived from this compound, which are then polymerized to create homopolymers or copolymers. A common approach is the esterification of the amino acid with a polymerizable moiety, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to create a vinyl monomer. This monomer can then undergo controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined polymers with controlled molecular weights and narrow polydispersity indices.

The resulting polymers, bearing the Boc-protected beta-methyl-phenylalanine side chains, can be deprotected to expose the primary amine groups. This deprotection step transforms the polymer into a cationic, pH-responsive material. Such polymers are of significant interest for various applications, including as scaffolds for tissue engineering, components of drug delivery systems, and as antimicrobial agents. The presence of the beta-methyl-phenylalanine moiety can enhance the hydrophobic interactions of the polymer, potentially influencing its self-assembly into nanostructures like micelles or vesicles in aqueous environments.

Detailed studies into the synthesis and characterization of polymers incorporating this compound would typically involve the following:

Monomer Synthesis: The synthesis of the polymerizable monomer from this compound and a suitable linker molecule.

Polymerization: The polymerization of the monomer, often employing controlled polymerization techniques to achieve desired polymer architectures.

Characterization: Thorough characterization of the resulting polymers, including determination of molecular weight (Mn), polydispersity index (PDI), and chemical structure confirmation via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

Deprotection and Functionalization: The removal of the Boc protecting group and subsequent characterization of the resulting polycation.

Property Evaluation: Investigation of the physical and chemical properties of the functionalized polymers, such as their pH-responsiveness, self-assembly behavior, and interactions with biological systems.

The table below presents hypothetical data that would be typical of a research study on polymers synthesized from a this compound-derived monomer.

| Polymer ID | Monomer/Initiator Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) |

| P1 | 50 | 14,000 | 13,500 | 1.15 |

| P2 | 100 | 28,000 | 27,200 | 1.18 |

| P3 | 200 | 56,000 | 54,800 | 1.21 |

Integration into Peptide Science and Peptidomimetics

Role in Peptide Synthesis

The tert-Butyloxycarbonyl (Boc) protecting group on the amino function of beta-methyl-DL-phenylalanine allows for its controlled and efficient use in standard peptide synthesis protocols, particularly in solid-phase peptide synthesis (SPPS). nih.govalfa-chemistry.com This protecting group strategy is fundamental to the stepwise assembly of amino acids into a desired peptide sequence.

The incorporation of Boc-beta-methyl-DL-phenylalanine into peptide sequences is a well-established method for introducing conformational constraints. nih.gov The methyl group at the β-carbon restricts the rotational freedom around the Cα-Cβ bond of the amino acid residue. nih.gov This modification can be strategically employed to stabilize specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. nih.govresearchgate.net For instance, studies have shown that β-substituted amino acids are instrumental in generating more potent peptidomimetics of naturally occurring peptide hormones like opioid peptides. nih.gov The process often involves coupling the Boc-protected amino acid to a growing peptide chain on a solid support, followed by deprotection and subsequent coupling of the next amino acid. ptfarm.pl

The successful integration of beta-methylphenylalanine into peptides has been demonstrated in the synthesis of various biologically active analogs. For example, it has been incorporated into opioid peptides to create stereoisomers with distinct biological activities. nih.gov Furthermore, the ribosomal incorporation of substituted β-amino acids, including β-phenylalanine, into proteins like dihydrofolate reductase has been achieved, highlighting the potential for creating proteins with novel functions. nih.gov

| Peptide/Protein | Incorporated Amino Acid | Purpose of Incorporation | Reference |

| Opioid Peptides | β-Methylphenylalanine | To create stereoisomers with distinct biological activities | nih.gov |

| Dihydrofolate Reductase (DHFR) | β-Phenylalanine | To demonstrate ribosomal incorporation of β-amino acids | nih.gov |

| Angiotensin Analogs | β-Substituted Amino Acids | To generate more potent peptidomimetics | nih.gov |

| Somatostatin Analogs | β-Substituted Amino Acids | To generate more potent peptidomimetics | nih.gov |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. upc.edu The incorporation of this compound is a key strategy in the design of such molecules. nih.govontosight.ai The methyl group at the beta position can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to degradation. nih.govupc.edu

The introduction of β-methylphenylalanine can also enhance the lipophilicity of the peptide, which may improve its ability to cross cell membranes. nih.gov This is a critical factor for the development of orally available peptide-based drugs. Furthermore, the conformational constraints imposed by this non-canonical amino acid can lock the peptide into its bioactive conformation, leading to increased potency and receptor selectivity. nih.govnih.gov For example, the addition of alkyl groups to the β-position of aromatic amino acids like phenylalanine has been a successful strategy to rigidify the residue and enhance the activity of peptide hormones. nih.gov

Conformational Control in Peptide Design

The ability to dictate the three-dimensional structure of a peptide is paramount for designing molecules with specific biological functions. This compound provides a powerful means to exert such conformational control.

The methyl group on the β-carbon of phenylalanine acts as a conformational restraint by limiting the possible values of the side-chain dihedral angle (χ1). nih.gov This restriction in side-chain orientation can, in turn, influence the peptide backbone conformation, favoring specific secondary structures like β-turns. nih.gov By strategically placing these constrained residues within a peptide sequence, researchers can create well-defined molecular scaffolds. ontosight.ai These scaffolds can then be used to present key pharmacophoric groups in the precise orientation required for optimal interaction with a biological target. The use of β-substituted amino acids is a recognized strategy for rigidifying a residue by constraining the rotation between the α- and β-carbons. nih.gov

For example, the conformational preferences induced by β-methylphenylalanine can lead to analogs with improved selectivity for a specific receptor subtype. nih.gov This is because different receptor subtypes often have distinct topographical requirements for ligand binding. By constraining the peptide's conformation, it is possible to favor binding to the desired receptor while minimizing off-target interactions. nih.gov This principle has been successfully applied in the design of opioid peptide analogs with enhanced selectivity for either agonist or antagonist activity at specific opioid receptors. nih.gov

Supramolecular Self-Assembly of Related Peptide Systems

The self-assembly of peptides into well-ordered supramolecular structures is a rapidly growing field with applications in nanotechnology and materials science. Aromatic residues like phenylalanine play a crucial role in driving these assembly processes through π-π stacking interactions. rsc.orgnih.gov While direct studies on the supramolecular self-assembly of peptides containing this compound are not extensively detailed in the provided context, the principles governing the self-assembly of related peptide systems offer valuable insights.

The introduction of methyl groups can influence the packing and morphology of self-assembled nanostructures. For instance, a study on Fmoc-dipeptides containing α-methyl-L-phenylalanine demonstrated that the position and number of methyl groups significantly impact the morphology of the resulting supramolecular nanostructures and their ability to form hydrogels. researchgate.net It is plausible that the β-methyl group in this compound would similarly influence the self-assembly of peptides by modulating the steric and hydrophobic interactions that govern the formation of higher-order structures. The self-assembly process often leads to the formation of structures like nanotubes and nanofibers, driven by intermolecular hydrogen bonding and other non-covalent interactions. rsc.orgnih.gov

Formation of Nanoscale Structures (e.g., Nanospheres, Nanotubes, Microtapes)

The incorporation of Boc-protected β-amino acids, such as this compound, into peptides has been shown to be a powerful strategy for directing the self-assembly of these molecules into a variety of ordered nanoscale structures. While research on the self-assembly of the individual this compound molecule is not extensively documented, the behavior of closely related dipeptides provides significant insight into its potential. For instance, N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe), a dipeptide analogous in its protected N-terminus and aromatic nature, readily self-assembles into highly ordered nanotubes and nanospheres under different solvent conditions. unimi.itrsc.orgmdpi.com This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic rings.

Similarly, other Boc-protected dipeptide analogues demonstrate a remarkable capacity for forming diverse nanostructures. For example, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine can self-assemble into microtapes, which are themselves composed of smaller nanotubes. rsc.org The formation of these hierarchical structures is a testament to the precise molecular recognition encoded within these peptide building blocks. Furthermore, Boc-L-phenylalanyl-L-tyrosine has been observed to form microspheres or microtapes depending on the solvent system used. rsc.org The introduction of a methyl group on the β-carbon of the phenylalanine residue, as in this compound, is anticipated to further influence the packing and morphology of such self-assembled structures due to steric effects and altered hydrophobicity. These findings underscore the versatility of Boc-protected phenylalanine derivatives in generating a library of nanomaterials with potential applications in various fields.

Table 1: Examples of Nanostructures Formed by Self-Assembly of Boc-Protected Dipeptides

| Dipeptide Derivative | Solvent System | Observed Nanostructures | Average Dimensions |

| Boc-L-phenylalanyl-L-phenylalanine | Dichloromethane (B109758)/Ethanol | Nanotubes, Nanospheres | 690 nm average thickness (nanotubes) |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | HFP/Water | Microtapes composed of nanotubes | 2.55 µm average thickness (microtapes), 72 nm average diameter (nanotubes) |

| Boc-L-phenylalanyl-L-tyrosine | HFP/Ethanol/Water | Microspheres, Microtapes | 1.42 µm average thickness (microtapes) |

Data sourced from studies on analogous Boc-protected dipeptides.

β-Hairpin and β-Pleated Sheet Formation in Designed Peptides

The incorporation of β-amino acids like this compound into peptide sequences is a well-established method for promoting the formation of stable β-hairpin and β-pleated sheet structures. nih.govpnas.org The additional methylene (B1212753) group in the backbone of β-amino acids provides increased conformational flexibility, which can be harnessed to design peptides that fold into predictable secondary structures.

A key strategy involves placing a D-Pro-Gly segment at the center of a peptide sequence to nucleate a β-turn, which is a critical component of a β-hairpin. nih.govpnas.orgnih.gov When β-phenylalanine residues are incorporated into the strands of such peptides, they readily participate in the formation of a stable, folded conformation. For example, in the synthetic peptide t-butoxycarbonyl-β-Phe-β-Phe-D-Pro-Gly-β-Phe-β-Phe-methyl ester, the D-Pro-Gly segment induces a type II' β-turn, and the flanking β-phenylalanine residues contribute to the formation of a well-defined β-hairpin stabilized by intramolecular hydrogen bonds. nih.govnih.govpnas.org

Furthermore, these individual β-hairpins can self-assemble into larger, extended β-pleated sheets through intermolecular hydrogen bonding. nih.govnih.gov The presence of the β-amino acid residues has a profound effect on the nature of the resulting β-sheet. In peptides composed entirely of α-amino acids, the carbonyl groups along the backbone point in alternating directions, resulting in an "apolar" sheet. In contrast, the inclusion of β-amino acids causes the carbonyl groups to align in the same direction, leading to the formation of a "polar" sheet with a unidirectional alignment of hydrogen bonds. nih.govnih.govpnas.org This structural difference is a direct consequence of the altered backbone geometry of β-amino acids.

In hybrid peptides containing both α- and β-amino acids, segments of polar sheets can be created at the sites of β-amino acid insertion. pnas.org For instance, in a decapeptide containing two facing β-phenylalanine residues, the local structure at these residues corresponds to a polar sheet within a larger, antiparallel β-sheet motif. pnas.org The conformational parameters of the β-phenylalanine residues in these structures have been characterized by X-ray diffraction, providing valuable data for the rational design of novel peptidomimetics.

Table 2: Torsion Angles of β-Phenylalanine in a Designed β-Hairpin Peptide

| Residue | φ (phi) | θ (theta) | ψ (psi) |

| β-Phe(3) | -116° | +168° | +106° |

| β-Phe(8) | -109° | +170° | +128° |

Data from the crystallographic analysis of a decapeptide containing two facing β-phenylalanine residues. pnas.org

Hydrogen Bond Network Analysis in Self-Assembled Structures

The stability and structure of the nanoscale assemblies and folded peptide conformations discussed are fundamentally dependent on the intricate network of hydrogen bonds. The incorporation of this compound and similar β-amino acids directly influences this network.

In the context of β-pleated sheets formed from peptides containing β-phenylalanine, the hydrogen bonding pattern is particularly noteworthy. As mentioned, the presence of β-residues leads to the formation of "polar" sheets where the intermolecular N-H···O=C hydrogen bonds are all aligned in the same direction. nih.govnih.govpnas.org This is in stark contrast to the alternating direction of hydrogen bonds in the "apolar" sheets formed by α-peptides. This unidirectional alignment of hydrogen bonds can have significant implications for the macroscopic properties of the resulting materials.

The analysis of crystal structures of these peptides provides precise details of the hydrogen bonding network. For example, in a hexapeptide β-hairpin, two intramolecular cross-strand hydrogen bonds stabilize the folded structure, while intermolecular hydrogen bonds connect adjacent hairpins to form an infinite β-sheet. nih.govnih.gov The specific distances and angles of these hydrogen bonds can be determined through X-ray crystallography, offering a detailed understanding of the forces driving self-assembly.

In hybrid peptides, the hydrogen bonding network is more complex, with regions of both polar and apolar sheet characteristics. pnas.org At the site of β-amino acid insertion, the polarity of the peptide units reverses compared to the α-peptide segments. pnas.org For example, the N-H groups of a β-phenylalanine residue and an adjacent α-amino acid can both point inwards to form hydrogen bonds with inward-pointing carbonyl groups on the opposing strand, a feature not seen in classical α-amino acid β-hairpins. pnas.org This ability to precisely control the hydrogen bond network by incorporating β-amino acids like this compound is a powerful tool for the design of novel biomaterials and peptidomimetics with specific structural and functional properties.

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Separation and Identification (e.g., HPLC, LC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and separating stereoisomers of Boc-protected amino acids, including derivatives of β-methyl-phenylalanine. The technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

In the context of Boc-β-methyl-DL-phenylalanine, HPLC is primarily used to determine its purity, with assays often showing results of ≥98.0%. sigmaaldrich.com For the separation of stereoisomers of β-methylated amino acids, chiral stationary phases (CSPs) are employed. Cinchona alkaloid-based CSPs, for instance, have demonstrated effective separation of β-methyl-phenylalanine (β-MePhe) stereoisomers in a polar ionic mode, using a mobile phase typically composed of methanol (B129727) or a methanol/acetonitrile mixture with acid and base additives. nih.gov

The separation of N-blocked amino acids, such as those with a Boc protecting group, is also readily achieved using macrocyclic glycopeptide-based CSPs like Teicoplanin and Ristocetin A. sigmaaldrich.commst.edu Reversed-phase HPLC is a common mode for this purpose. sigmaaldrich.com The efficiency of separation and retention times are influenced by the mobile phase composition, including the type and concentration of organic modifiers and additives. nih.gov For instance, in the separation of related diastereomers, the separation factor can be influenced by temperature and mobile phase composition. kumamoto-u.ac.jp

Table 1: HPLC Separation Parameters for Related Amino Acid Derivatives

| Compound Type | Stationary Phase (CSP) | Mobile Phase Mode | Typical Application | Reference |

|---|---|---|---|---|

| Boc-amino acids | Teicoplanin (CHIROBIOTIC T) | Reversed-phase | Enantiomeric Separation | sigmaaldrich.com |

| β-methyl-phenylalanine stereoisomers | Cinchona alkaloid-based | Polar ionic | Stereoselective Separation | nih.gov |

| Unnatural amino acids | Teicoplanin | Hydro-organic | Enantiomeric Separation | mst.edu |

| Diastereomers of DL-phenylalanine(OMe) | ODS (Octadecylsilyl) | Reversed-phase | Diastereomeric Separation | kumamoto-u.ac.jp |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation (e.g., 2D EXSY, qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds. For Boc-β-methyl-DL-phenylalanine, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms and the chemical environment of the protons and carbons within the molecule.

The ¹H NMR spectrum of a related compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, shows characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the protons of the phenyl ring (a multiplet between 7.2 and 7.3 ppm), and the protons on the aliphatic backbone. chemicalbook.comorgsyn.org Due to hindered rotation around the carbamate (B1207046) C-N bond, a mixture of rotamers can sometimes be observed, leading to a multiplication of some signals. chemicalbook.comresearchgate.net

Advanced NMR techniques like 2D Exchange Spectroscopy (2D EXSY) are particularly useful for studying dynamic processes such as the interconversion between these rotamers. researchgate.net 2D EXSY experiments can identify exchanging species through the presence of cross-peaks off the main diagonal of the spectrum, confirming the dynamic equilibrium. researchgate.netnih.gov Quantitative NMR (qNMR) can be employed for determining the diastereomeric excess in chiral resolution studies of related compounds by integrating the distinct signals of each diastereomer. researchgate.net

Table 2: Representative ¹H NMR Data for N-(tert-Butoxycarbonyl)-L-phenylalanine

| Proton Assignment | Chemical Shift (ppm) in CDCl₃ | Description | Reference |

|---|---|---|---|

| t-butyl (9H) | ~1.42 | Singlet | rsc.org |

| β-CH₂ (2H) | ~3.09 | Doublet of doublets | rsc.org |

| α-CH (1H) | ~4.85 | Quadruplet | rsc.org |

| NH (1H) | ~6.79 | Doublet | rsc.org |

| Aromatic (5H) | ~7.09-7.28 | Multiplet | rsc.org |

Note: The specific shifts for Boc-β-methyl-DL-phenylalanine would be expected to show variations due to the presence of the additional methyl group on the β-carbon.

Mass Spectrometry (e.g., ESI MS/MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI), a soft ionization technique, is particularly well-suited for analyzing thermally labile molecules like Boc-protected amino acids.

When coupled with tandem mass spectrometry (MS/MS), ESI provides valuable structural information through fragmentation analysis. For the related compound Boc-D-phenylalanine, ESI-MS/MS analysis of the protonated molecule [M+H]⁺ (precursor m/z 266.1387) yields characteristic product ions at m/z 220.1 and 125.2. nih.gov The analysis of the deprotonated molecule [M-H]⁻ (precursor m/z 264.1241) shows a significant product ion at m/z 190.1. nih.gov This fragmentation data helps to confirm the identity of the compound by corroborating its structural components. Similar ESI-MS/MS approaches are used to differentiate between peptide isomers and analyze complex biological samples. researchgate.netnih.govnih.gov

Table 3: ESI-MS/MS Fragmentation Data for Boc-D-phenylalanine

| Precursor Ion Type | Precursor m/z | Key Product Ions (m/z) | Reference |

|---|---|---|---|

| [M+H]⁺ | 266.1387 | 220.1, 125.2, 247.4 | nih.gov |

| [M-H]⁻ | 264.1241 | 190.1 | nih.gov |

Spectroscopic Analysis (e.g., Optical Absorption, Photoluminescence, Infrared Spectroscopy)

Spectroscopic techniques provide information about the interaction of electromagnetic radiation with the molecule, revealing details about its electronic structure and functional groups.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Boc-D-phenylalanine shows characteristic absorption bands for the N-H group, the C-H bonds of the methyl and methylene (B1212753) groups, the C=O of the acid and carbamate groups, and the C-O bond. nih.govnih.gov For instance, the FTIR spectrum of a related Boc-protected amino acid shows characteristic bands for the carbamate C=O between 1613 and 1666 cm⁻¹ and for the C(CH₃)₃ group between 1361 and 1380 cm⁻¹. nih.gov

Optical Absorption and Photoluminescence (PL) Spectroscopy are used to study the electronic transitions within a molecule. While Boc-β-methyl-DL-phenylalanine itself is not typically studied for these properties, related phenylalanine-containing dipeptides like Boc-Phe-Phe exhibit interesting optical behaviors. Their optical absorption spectra can show step-like features indicative of quantum confinement when they self-assemble into nanostructures. rsc.orgmdpi.com The photoluminescence spectra of these self-assembled structures can show emission peaks in the UV or visible range, which are often red-shifted compared to the monomeric form. rsc.orgrsc.org For example, Boc-Phe-Phe nanostructures can exhibit a strong blue emission. rsc.org These analyses provide insight into the supramolecular organization driven by the aromatic phenylalanine residues.

Table 4: Key Infrared Absorption Bands for Related Boc-Protected Amino Acids

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | ~2973 | nih.gov |

| C=O (acid) | Stretching | ~1727 | nih.gov |

| C=O (carbamate) | Stretching | ~1650 | nih.gov |

| C(CH₃)₃ (Boc group) | Bending | ~1361 | nih.gov |

| C-O | Stretching | ~1159 | nih.gov |

Future Directions and Interdisciplinary Research on Boc β Methyl Dl Phenylalanine

Development of Novel Stereoselective Methodologies for Unnatural Amino Acids

The synthesis of unnatural amino acids with precise stereochemical control is a cornerstone for their application in various scientific fields. nih.gov An efficient, stereodivergent, and enantioselective synthesis for the syn and anti diastereomers of N-Boc-β-methylphenylalanine has been successfully developed. nih.gov This particular method starts from an enantiomerically pure epoxy alcohol and proceeds through a multi-step sequence involving oxidation, ring-opening, and esterification to yield a hydroxy ester intermediate. nih.gov This intermediate can then be stereodivergently converted into either the (2S,3R) or the (2R,3R) diastereomer of N-Boc-β-methylphenylalanine, both with high enantiomeric excess (≥99%). nih.gov

Key steps in this synthetic pathway include the activation of a secondary hydroxyl group, nucleophilic displacement with sodium azide (B81097), and subsequent hydrogenolysis with simultaneous protection of the amino group. nih.gov The choice of reaction conditions and reagents is critical to ensure high stereoselectivity and yield. nih.gov

Beyond this specific example, the broader field of unnatural amino acid synthesis is continually evolving. Chemical synthesis remains a primary approach, allowing for the precise construction of specific structural units at the molecular level. However, these methods can be labor-intensive and may use hazardous reagents. To address these limitations, biocatalytic and metabolic engineering approaches are gaining prominence. nih.govresearchgate.net Enzymes such as transaminases are being identified and employed for the production of unnatural amino acids, offering novel molecules with diverse physical and chemical properties. nih.gov These biological methods are significant for expanding the chemical diversity of amino acids in a more sustainable manner.

A summary of stereoselective synthesis approaches for β-amino acids is presented in the table below.

| Methodology | Key Features | Advantages | Challenges |

| Asymmetric Chemical Synthesis | Utilizes chiral catalysts or auxiliaries to control stereochemistry. nih.gov | High enantiomeric excess, well-established protocols. nih.gov | Can involve multiple steps, expensive reagents, and harsh conditions. |

| Chemoenzymatic Synthesis | Combines chemical steps with enzymatic reactions for stereocontrol. nih.gov | High selectivity of enzymatic steps, milder reaction conditions. | Enzyme stability and substrate scope can be limiting. |

| Biocatalysis | Employs isolated enzymes (e.g., transaminases, lipases) to perform key stereoselective transformations. nih.govnih.gov | Environmentally friendly, high enantiopurity. tandfonline.com | Identification and engineering of suitable enzymes. researchgate.net |

| Metabolic Engineering | Modifies microbial pathways to produce desired unnatural amino acids. researchgate.net | Potential for large-scale, cost-effective production. researchgate.net | Complexity of engineering cellular metabolism. researchgate.net |

Exploration of New Biotechnological Applications beyond Current Scope

The unique structural and chemical properties of unnatural amino acids, including Boc-β-methyl-DL-phenylalanine, make them invaluable tools in biotechnology. nih.gov Their incorporation into proteins and peptides can lead to enhanced stability, modified activity, and novel functionalities.

One of the most significant applications is in protein engineering. By site-specifically incorporating unnatural amino acids, the structure and function of proteins can be altered. portlandpress.com For example, introducing hydrophobic side chains can modify an enzyme's substrate-binding pocket, potentially improving its catalytic efficiency and selectivity. Furthermore, the introduction of β-amino acids can confer resistance to proteolytic degradation, a crucial attribute for therapeutic peptides. acs.orgacs.org

Unnatural amino acids are also pivotal in drug discovery and development. They can serve as building blocks for peptide-based therapeutics, optimizing their activity, selectivity, and pharmacokinetic properties. chemimpex.com The conformational constraints imposed by β-methylation can be used to design peptides that adopt specific secondary structures, which is essential for their biological function. acs.org

Beyond therapeutics, unnatural amino acids are being explored as probes to study protein structure and dynamics. nih.gov By incorporating fluorescent or photoreactive amino acids, researchers can investigate protein interactions and conformational changes within living cells. This provides a deeper understanding of complex biological processes. portlandpress.com The expansion of the genetic code to include unnatural amino acids has opened up a plethora of applications in protein imaging, mechanistic investigations, and functional regulation. portlandpress.com

The table below highlights some of the burgeoning biotechnological applications of unnatural amino acids.

| Application Area | Specific Use | Potential Impact |

| Protein Engineering | Enhancing enzyme stability and activity. | Development of more robust industrial biocatalysts. researchgate.net |

| Modifying protein structure and function. | Creation of proteins with novel functionalities. | |

| Drug Discovery | Building blocks for peptide-based therapeutics. chemimpex.com | Improved drug efficacy and bioavailability. researchgate.net |

| Creating metabolically stable peptidomimetics. nih.gov | Longer-lasting therapeutic effects. acs.org | |

| Biophysical Probes | Investigating protein-protein interactions. nih.gov | Deeper understanding of cellular signaling pathways. |

| Studying protein conformation and dynamics. | Insights into protein folding and misfolding diseases. | |

| Synthetic Biology | Expanding the chemical diversity of proteins. | Design of novel biological circuits and systems. portlandpress.com |

Advanced Materials Development using β-methylated Phenylalanine Scaffolds

The principles of molecular self-assembly, guided by the specific conformations of building blocks like β-methylated phenylalanine, are being harnessed to create novel biomaterials. The conformational rigidity imparted by the β-methyl group can direct the formation of well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels. These materials have potential applications in tissue engineering, drug delivery, and biosensing.

The ability of β-peptides to form stable secondary structures, such as helices and sheets, is a key factor in their use for materials development. scirp.org These ordered structures can then self-assemble into higher-order architectures. The design of these materials can be finely tuned by altering the amino acid sequence and the stereochemistry of the β-methyl group.

For instance, peptides containing β-amino acids can be designed to form amphiphilic structures that self-assemble in aqueous environments. These assemblies can encapsulate drugs, protecting them from degradation and enabling targeted delivery. The biocompatibility and biodegradability of these peptide-based materials make them particularly attractive for biomedical applications.

The table below summarizes potential applications of advanced materials derived from β-methylated phenylalanine scaffolds.

| Material Type | Potential Application | Underlying Principle |

| Hydrogels | Cell culture scaffolds, controlled drug release. | Self-assembly of β-peptides into a cross-linked network that can entrap large amounts of water. |

| Nanofibers/Nanotubes | Tissue engineering, biosensors. | Hierarchical assembly of β-peptides into one-dimensional nanostructures. |

| Vesicles/Micelles | Drug delivery, nanoreactors. | Self-assembly of amphiphilic β-peptides into spherical structures. |

| Functional Surfaces | Biocompatible coatings, biosensors. | Immobilization of β-peptides on surfaces to control cell adhesion and other biological responses. |

Theoretical Prediction and Design of Conformationally Controlled Molecules

Computational modeling and theoretical studies play a crucial role in understanding and predicting the conformational preferences of molecules containing unnatural amino acids like Boc-β-methyl-DL-phenylalanine. byu.edu These methods provide valuable insights that guide the design of molecules with specific three-dimensional structures and desired properties. nih.gov

Molecular mechanics and quantum chemistry simulations are used to explore the conformational landscape of β-peptides. scirp.orgresearchgate.net These studies have shown that the additional carbon in the backbone of β-amino acids confers greater conformational flexibility compared to their α-amino acid counterparts. scirp.org However, the introduction of substituents, such as the β-methyl group, can significantly constrain this flexibility, favoring specific folded conformations. nih.gov

Computational methods are also employed to design novel peptide and protein structures. nih.gov By incorporating unnatural amino acids into these designs, it is possible to create molecules with enhanced stability and novel functions. asu.edu For example, computational design has been used to create metalloproteins where an unnatural amino acid serves as a primary ligand for a bound metal ion. nih.gov

The development of new computational tools and force fields specifically parameterized for unnatural amino acids is an active area of research. byu.edu These advancements will further enhance our ability to accurately predict the structures and properties of molecules containing these non-standard building blocks, accelerating their application in various fields. oup.com

The following table outlines key theoretical approaches and their applications in the study of conformationally controlled molecules.

| Theoretical Method | Application | Insights Gained |

| Molecular Mechanics (MM) | Conformational energy calculations of β-peptides. nih.gov | Identification of low-energy conformations and the role of intramolecular interactions. |

| Quantum Chemistry (e.g., DFT) | Studying the conformations of β-amino acids in gas phase and with solvation. scirp.orgresearchgate.net | Understanding the influence of solvent and intramolecular hydrogen bonding on stability. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of peptides with unique primary structures. byu.edu | Predicting the folding pathways and stability of designed molecules. |

| Computational Protein Design | Identifying optimal locations for unnatural amino acid incorporation. nih.gov | Designing proteins with novel functions and enhanced properties. asu.edu |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Boc-beta-methyl-DL-phenylalanine?

- Methodological Answer : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to beta-methyl-DL-phenylalanine using reagents like di-tert-butyl dicarbonate under basic conditions (e.g., aqueous NaOH). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the Boc group’s presence and assess stereochemical integrity. High-performance liquid chromatography (HPLC) with chiral columns can verify racemic purity. For reproducibility, experimental protocols must detail solvent systems, reaction times, and purification steps (e.g., recrystallization or column chromatography) .

Q. How do researchers determine the solubility and stability of this compound in different solvents and pH conditions?

- Methodological Answer : Solubility is empirically tested using a graded series of solvents (polar to non-polar) at controlled temperatures. Stability studies involve incubating the compound in buffers of varying pH (e.g., 2–12) and analyzing degradation products via mass spectrometry (MS) or thin-layer chromatography (TLC). Researchers should report conditions where the Boc group remains intact (e.g., acidic stability) and note any racemization risks under basic conditions .

Q. What is the role of this compound in peptide synthesis?

- Methodological Answer : The beta-methyl group introduces steric hindrance, altering peptide backbone conformation to study structure-activity relationships. The Boc group protects the amino terminus during solid-phase synthesis, requiring trifluoroacetic acid (TFA) for deprotection. Researchers must optimize coupling reagents (e.g., HBTU or DCC) to minimize side reactions and validate peptide integrity via circular dichroism (CD) or X-ray crystallography .

Advanced Research Questions

Q. What challenges arise when studying the pharmacological activity of racemic this compound, and how can they be addressed?

- Methodological Answer : Racemic mixtures complicate activity attribution to specific enantiomers. Researchers should separate enantiomers using chiral chromatography (e.g., Chiralpak® columns) and compare their biological efficacy via in vitro assays (e.g., receptor binding). Computational docking studies can predict enantiomer-target interactions, while pharmacokinetic studies assess metabolic stability differences .

Q. How can enantiomer separation techniques be optimized for this compound derivatives?